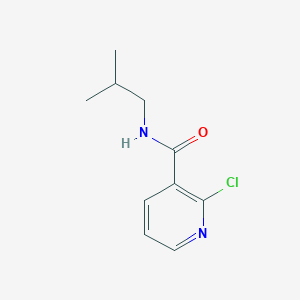

2-Chloro-N-isobutylnicotinamide

Vue d'ensemble

Description

2-Chloro-N-isobutylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

2-Chloro-N-isobutylnicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

It is a derivative of nicotinamide, which is known to be involved in cellular energy metabolism and dna repair .

Mode of Action

A related compound, n-cyanomethyl-2-chloroisonicotinamide (nci), has been studied for its effects on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (lox) and peroxidase (pox) in rice plants . These effects were investigated in terms of resistance against rice blast disease .

Biochemical Pathways

Nicotinamide, a related compound, is known to play a crucial role in the cellular energy metabolism and dna repair processes .

Result of Action

The related compound nci has been shown to stimulate respiration in glycolytic processes, enhance the incorporation of acetate into lipids, and augment the activities of lox and pox in rice plants .

Action Environment

Environmental factors such as ph, temperature, salinity, electron donors and acceptors, and oxygen can impact the growth, metabolisms, and dechlorination activities of organohalide-respiring bacteria (ohrb), which may be relevant to the action of halogenated compounds like 2-chloro-n-isobutylnicotinamide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isobutylnicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-isobutylnicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced forms of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloronicotinamide

- N-Isobutylnicotinamide

- 2-Chloro-N-methylnicotinamide

Comparison

2-Chloro-N-isobutylnicotinamide is unique due to the presence of both the chlorine atom and the isobutyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown enhanced stability and specific activity in certain applications, making it a valuable compound for research and industrial use .

Activité Biologique

2-Chloro-N-isobutylnicotinamide (CAS No. 59664-43-6) is a derivative of nicotinamide, notable for its potential biological activities and therapeutic applications. This compound has garnered attention due to its unique structural features, including the presence of a chlorine atom and an isobutyl group, which influence its chemical reactivity and biological interactions.

- Molecular Formula : C_11H_14ClN_3O

- Molecular Weight : 212.67 g/mol

- IUPAC Name : 2-chloro-N-(2-methylpropyl)-3-pyridinecarboxamide

The biological activity of this compound is primarily related to its role in cellular metabolism and enzyme regulation. As a nicotinamide derivative, it is involved in:

- Cellular Energy Metabolism : It may enhance ATP production and influence metabolic pathways crucial for energy homeostasis.

- DNA Repair Processes : Similar compounds have been shown to participate in DNA repair mechanisms, potentially mitigating cellular damage from oxidative stress.

Related Compounds

Research on related compounds like N-cyanomethyl-2-chloroisonicotinamide has demonstrated effects on respiration and lipid metabolism in plant systems, suggesting that this compound may also impact similar pathways in other organisms.

Antioxidant Activity

Studies indicate that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is critical for protecting cellular components from damage.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro Study on Antioxidant Activity | Demonstrated significant free radical scavenging activity, comparable to established antioxidants. |

| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic effects against chronic inflammation. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cell lines with IC50 values indicating effective dosage ranges for therapeutic use. |

Environmental Impact

The biological activity of this compound also extends to environmental science. Its interactions with organohalide-respiring bacteria suggest that it may play a role in bioremediation processes, particularly in dechlorination reactions under specific environmental conditions.

Propriétés

IUPAC Name |

2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-4-3-5-12-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMSNVJDMIJWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235421 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59664-43-6 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59664-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.